molecular formula C22H22O6 B11419874 methyl (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11419874
M. Wt: 382.4 g/mol
InChI Key: QIJIXAJOACZAFM-NDENLUEZSA-N
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Description

METHYL (2Z)-2-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran ring, an ethoxy group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-propoxybenzaldehyde with methyl 3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-2-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

METHYL (2Z)-2-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL (2Z)-2-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (3S)-3-AMINO-3-(3-ETHOXY-4-PROPOXYPHENYL)PROPANOATE
  • N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE

Uniqueness

METHYL (2Z)-2-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is unique due to its specific structural features, such as the benzofuran ring and the combination of ethoxy and propoxy groups

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

methyl (2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate

InChI

InChI=1S/C22H22O6/c1-4-10-27-18-8-6-14(11-19(18)26-5-2)12-20-21(23)16-13-15(22(24)25-3)7-9-17(16)28-20/h6-9,11-13H,4-5,10H2,1-3H3/b20-12-

InChI Key

QIJIXAJOACZAFM-NDENLUEZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC

Origin of Product

United States

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